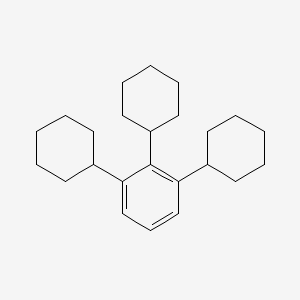

Tricyclohexylbenzene

Beschreibung

1,3,5-Tricyclohexylbenzene (CAS RN: 7325-14-6) is a substituted aromatic compound with three cyclohexyl groups attached to a benzene ring. Its molecular formula is C₂₄H₃₆, with an average molecular mass of 324.552 g/mol and a monoisotopic mass of 324.281701 g/mol . Key physical properties include:

- Density: 1.0 ± 0.1 g/cm³

- Boiling Point: 446.5 ± 25.0 °C (760 mmHg)

- LogP: 9.78 (indicating extreme hydrophobicity)

- Vapor Pressure: 0.0 ± 0.5 mmHg at 25°C .

The compound’s bulky cyclohexyl substituents contribute to its high thermal stability and low volatility, making it suitable for applications in high-temperature solvents or polymer synthesis .

Eigenschaften

CAS-Nummer |

28804-58-2 |

|---|---|

Molekularformel |

C24H36 |

Molekulargewicht |

324.5 g/mol |

IUPAC-Name |

1,2,3-tricyclohexylbenzene |

InChI |

InChI=1S/C24H36/c1-4-11-19(12-5-1)22-17-10-18-23(20-13-6-2-7-14-20)24(22)21-15-8-3-9-16-21/h10,17-21H,1-9,11-16H2 |

InChI-Schlüssel |

HSDRNVLRTNPRNS-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)C2=C(C(=CC=C2)C3CCCCC3)C4CCCCC4 |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Tricyclohexylbenzene has been utilized in various scientific research contexts, particularly in studies related to:

- Organic Synthesis : Its stable structure makes it an excellent candidate for exploring new synthetic pathways. Researchers have employed tricyclohexylbenzene as a solvent or reactant in various organic reactions, including those involving radical mechanisms and photocatalysis .

- Material Science : The compound's unique properties enable its use in developing advanced materials. For instance, tricyclohexylbenzene has been investigated as a potential component in liquid crystal displays due to its thermal stability and ability to influence the alignment of liquid crystal molecules .

- Biological Studies : Recent studies have indicated that tricyclohexylbenzene derivatives may exhibit biological activity, including potential antiviral properties. Research has explored the synthesis of nitrogen-containing compounds from tricyclohexylbenzene, suggesting avenues for developing new pharmaceuticals .

Industrial Applications

In industrial contexts, tricyclohexylbenzene serves several purposes:

- Solvent Applications : Its high boiling point and low volatility make tricyclohexylbenzene suitable as a solvent for high-temperature reactions and processes, particularly in the petrochemical industry.

- Plasticizers : The compound is being studied as a potential plasticizer due to its ability to enhance the flexibility and durability of polymer materials.

- Lubricants : Tricyclohexylbenzene's stability under thermal stress positions it as a candidate for use in high-performance lubricants.

Case Study 1: Photocatalytic Reactions

A study investigated the use of tricyclohexylbenzene as a solvent in photocatalytic reactions involving arenediazonium salts. The results demonstrated that under blue light irradiation, tricyclohexylbenzene facilitated the formation of complex organic products with improved yields compared to traditional solvents .

Case Study 2: Liquid Crystal Displays

Research conducted on the application of tricyclohexylbenzene in liquid crystal displays highlighted its effectiveness in enhancing the alignment of liquid crystal molecules. The study showed that incorporating tricyclohexylbenzene into liquid crystal formulations improved the optical properties and response times of displays, making them more efficient for commercial use .

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

-

Nitration : Reacts with nitrating agents (HNO/HSO) at elevated temperatures. Steric hindrance slows reaction rates, favoring para-substitution if possible. Product distribution is analogous to tert-butylbenzene, where bulky groups suppress ortho products .

-

Sulfonation : Requires fuming sulfuric acid due to deactivation by cyclohexyl groups. Sulfonic acid groups predominantly enter less hindered positions.

Transalkylation and Dealkylation

Polycyclohexylbenzenes like 1,3,5-tricyclohexylbenzene undergo transalkylation with benzene to generate mono- or di-cyclohexylbenzene, enhancing process efficiency in industrial settings . Dealkylation (cracking) at 150–500°C over acid catalysts (e.g., H-ZSM-5) breaks C–C bonds, yielding lighter hydrocarbons .

Stability and Reactivity Trends

-

Steric Effects : Bulky cyclohexyl groups hinder electrophilic attack, reducing reaction rates and favoring para-substitution where feasible .

-

Electronic Effects : Cyclohexyl groups donate electron density via hyperconjugation, activating the ring but offset by steric deactivation.

-

Thermal Stability : High thermal stability enables use in high-temperature applications (e.g., lubricants), though decomposition above 300°C may release benzene derivatives .

Vergleich Mit ähnlichen Verbindungen

Trimethylbenzenes (TMBs)

Trimethylbenzenes (TMBs) are isomers with three methyl groups attached to a benzene ring. Examples include 1,3,5-TMB (CAS RN: 108-67-8) and 1,2,4-TMB (CAS RN: 95-63-6). Key differences:

| Property | 1,3,5-Tricyclohexylbenzene | 1,3,5-Trimethylbenzene |

|---|---|---|

| Molecular Formula | C₂₄H₃₆ | C₉H₁₂ |

| Molecular Weight (g/mol) | 324.55 | 120.19 |

| Boiling Point (°C) | 446.5 ± 25.0 | ~165 |

| LogP | 9.78 | ~3.4 |

| Vapor Pressure (mmHg) | 0.0 ± 0.5 (25°C) | ~3.7 (25°C) |

| Applications | High-temperature solvents, polymers | Solvents, fuel additives, synthesis intermediates |

Key Findings :

Tetraalkyl Cyclohexylbenzenes

Compounds like 3,3',4,4'-tetramethyl cyclohexylbenzene (s-TMCHB) combine methyl and cyclohexyl substituents. Synthesized via hydrogenation and alkylation, these compounds are intermediates for polyimides .

| Property | 1,3,5-Tricyclohexylbenzene | 3,3',4,4'-Tetramethyl Cyclohexylbenzene |

|---|---|---|

| Substituents | Three cyclohexyl groups | Two methyl, two cyclohexyl groups |

| Synthesis Catalyst | Friedel-Crafts (e.g., AlCl₃) | Heterogeneous catalysts (e.g., Pd/C) |

| Applications | Polymer additives | Polyimide precursors |

Key Findings :

Triazacyclohexane Derivatives

Compounds like 1,3-di-(1-methylene-3,5-dialkyl-1,3,5-triazacyclohexyl)-benzenes feature nitrogen-containing heterocycles. These are used in coordination chemistry for metal-ligand complexes .

| Property | 1,3,5-Tricyclohexylbenzene | Triazacyclohexylbenzene Derivatives |

|---|---|---|

| Structure | Pure hydrocarbon | Nitrogen-containing heterocycles |

| Applications | Material science | Catalysis, supramolecular chemistry |

| Solubility | Hydrophobic (logP = 9.78) | Moderate polarity (amide groups) |

Key Findings :

- Coordination Potential: Triazacyclohexane derivatives exhibit metal-binding capabilities absent in tricyclohexylbenzene .

- Synthetic Complexity : Tricyclohexylbenzene is simpler to synthesize compared to multi-step triazacyclohexane derivatives.

Data Tables

Table 1: Physical Properties Comparison

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | LogP | Vapor Pressure (mmHg) |

|---|---|---|---|---|

| 1,3,5-Tricyclohexylbenzene | 324.55 | 446.5 | 9.78 | 0.0 (25°C) |

| 1,3,5-Trimethylbenzene | 120.19 | 165 | 3.4 | 3.7 (25°C) |

| s-TMCHB | ~290 (estimated) | ~350 (estimated) | ~7.0 | Not reported |

Q & A

Q. What are the standard synthesis protocols for tricyclohexylbenzene, and how can researchers ensure reproducibility in its preparation?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or catalytic cyclohexylation of benzene derivatives. To ensure reproducibility:

- Document reaction conditions (e.g., temperature, solvent, catalyst loading) and purification steps (e.g., column chromatography, recrystallization) in detail .

- Characterize products using NMR, HPLC, and mass spectrometry, comparing data with prior studies (e.g., Seifert’s work on triazacyclohexane derivatives) .

- Include purity assessments (e.g., elemental analysis, melting point) and reference known compounds via literature citations .

Q. What safety protocols are recommended for handling tricyclohexylbenzene in laboratory settings?

- Methodological Answer :

- Use polyvinyl alcohol (PVA) or Viton gloves and Tychem® CPF 4 protective clothing to prevent skin contact .

- Implement local exhaust ventilation and closed systems to minimize inhalation risks .

- Store samples in labeled, airtight containers under inert conditions (e.g., nitrogen atmosphere) to prevent degradation .

Q. How should researchers conduct a literature review to identify gaps in tricyclohexylbenzene research?

- Methodological Answer :

- Use structured queries (e.g., combining "tricyclohexylbenzene" with "synthesis," "applications," or "spectroscopic properties") in databases like SciFinder or Reaxys .

- Prioritize peer-reviewed journals and dissertations (e.g., Technische Universität Berlin’s synthetic chemistry studies) over non-academic sources .

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate potential research gaps .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) be integrated with experimental data to study tricyclohexylbenzene’s conformational stability?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to predict energy-minimized conformers and compare with X-ray crystallography or NMR data .

- Validate models using sensitivity analysis (e.g., varying solvent parameters in molecular dynamics simulations) .

- Address discrepancies by cross-referencing computational results with experimental kinetics (e.g., rotational barrier measurements) .

Q. How can researchers resolve contradictions in published data on tricyclohexylbenzene’s reactivity under acidic conditions?

- Methodological Answer :

- Conduct triangulation by repeating experiments under varying conditions (e.g., acid strength, temperature) and comparing outcomes .

- Analyze raw data from prior studies (e.g., chromatograms, spectral peaks) to identify potential measurement artifacts .

- Use contradiction matrices (e.g., TRIZ model) to systematize conflicting results and propose mechanistic hypotheses .

Q. What statistical methods are optimal for optimizing reaction conditions in tricyclohexylbenzene derivative synthesis?

- Methodological Answer :

- Apply Design of Experiments (DoE) (e.g., factorial design) to evaluate interactions between variables (e.g., catalyst amount, reaction time) .

- Use ANOVA or machine learning (e.g., partial least squares regression) to identify significant factors .

- Validate optimized conditions through replicate runs and comparative yield analysis .

Data Management and Ethical Considerations

Q. How should researchers ensure the ethical use and storage of tricyclohexylbenzene-related data?

- Methodological Answer :

- Encrypt electronic datasets and restrict access via institutional repositories .

- Adhere to ICMJE standards for documenting chemical sources, purity, and safety protocols in publications .

- Avoid data manipulation by retaining raw spectra and chromatograms as supplementary material .

Q. What strategies mitigate bias in interpreting tricyclohexylbenzene’s spectroscopic or catalytic performance data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.